Regulatory Impurity Limit: Deoxy Fesoterodine Must Be Controlled Below 0.2% in Fesoterodine API
Patent specifications for high-purity fesoterodine fumarate establish a quantitative acceptance limit for the dehydroxy impurity (Deoxy Fesoterodine) at less than 0.2 area‑% as measured by HPLC, with a preferred range of 0.01 to 0.15 area‑% in API batches intended for pharmaceutical use [1]. This threshold sits well below the ICH Q3A identification threshold of 0.10% (for a 4 mg/day maximum daily dose) and the qualification threshold of 0.15%, meaning that any batch of fesoterodine exceeding this limit requires formal toxicological qualification or risks regulatory rejection [2]. In contrast, the primary active metabolite 5‑HMT and the phenol precursor tolterodine are controlled under separate specification limits and possess distinct toxicological profiles, so their acceptance criteria cannot be substituted for the Deoxy Fesoterodine limit [1].
| Evidence Dimension | Maximum allowable impurity level in fesoterodine API (HPLC area‑%) |
|---|---|
| Target Compound Data | 0.01–0.15 area‑% (preferred); < 0.2 area‑% (upper limit) |
| Comparator Or Baseline | Fesoterodine total purity: 98–99.99 area‑% ; ICH Q3A qualification threshold for a 4 mg/day dose: 0.15% |
| Quantified Difference | Deoxy Fesoterodine is restricted to ≤ 0.2 area‑% — at least 490‑fold lower than the API purity specification — placing it in the most strictly controlled impurity category. |
| Conditions | HPLC analysis of fesoterodine fumarate drug substance; pharmacopoeial/regulatory impurity profiling per ICH Q3A guidelines. |
Why This Matters
Procurement of fesoterodine API or formulated tablets requires a validated, quantitative Deoxy Fesoterodine reference standard to demonstrate compliance with this specific impurity limit; no other impurity marker can serve as a surrogate.
- [1] Neela, P. K., Charugundla, K., Kumar, U., & Pradhan, N. S. (2011). US Patent Application 20110171274: Fesoterodine Substantially Free of Dehydroxy Impurity. Claims specify the impurity amount of less than about 0.2 area‑% by HPLC. View Source
- [2] ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). Identification and qualification thresholds based on maximum daily dose. View Source
